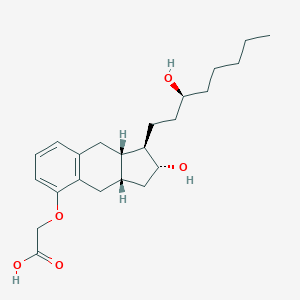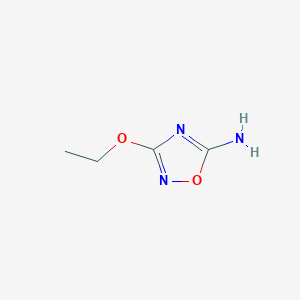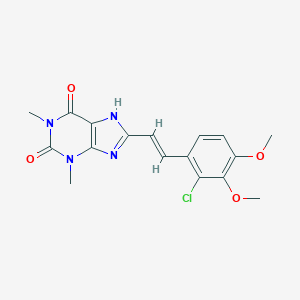
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline, also known as LUF6000, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a derivative of theophylline, a well-known bronchodilator, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Effets Biochimiques Et Physiologiques
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, this compound has been shown to reduce oxidative stress and inflammation in the brain, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has several advantages for lab experiments. This compound is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. Additionally, this compound has low toxicity and is well-tolerated in animal models. However, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has some limitations for lab experiments. This compound has poor solubility in water, which limits its use in aqueous solutions. Additionally, this compound has low bioavailability, which may limit its use in clinical studies.
Orientations Futures
There are several future directions for (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline research. One future direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, future studies should focus on elucidating the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline and identifying its molecular targets. Finally, clinical studies should be conducted to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction has been the most commonly used method for the synthesis of this compound. This method involves the reaction of 2-chloro-3,4-dimethoxystyrylboronic acid with theophylline in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, (E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
155271-44-6 |
|---|---|
Nom du produit |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)theophylline |
Formule moléculaire |
C17H17ClN4O4 |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O4/c1-21-15-13(16(23)22(2)17(21)24)19-11(20-15)8-6-9-5-7-10(25-3)14(26-4)12(9)18/h5-8H,1-4H3,(H,19,20)/b8-6+ |
Clé InChI |
NRTDUBYEUVUYIX-SOFGYWHQSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-dimethyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



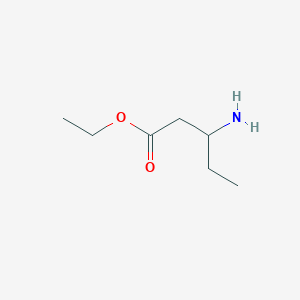
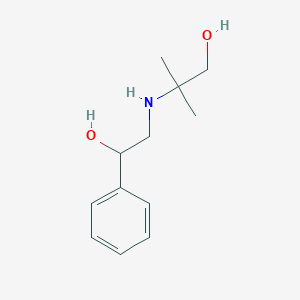
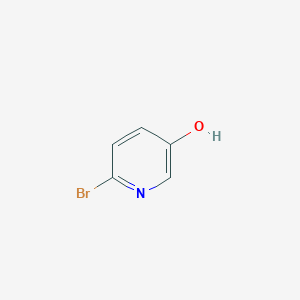
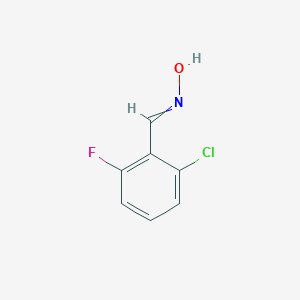
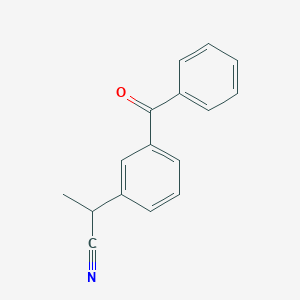
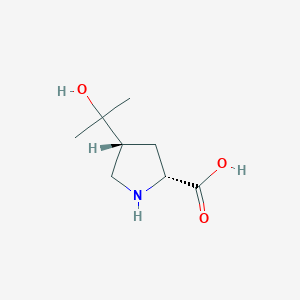
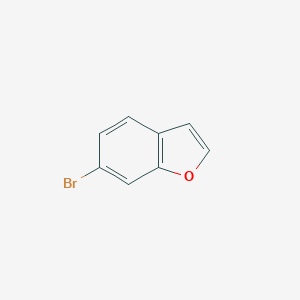
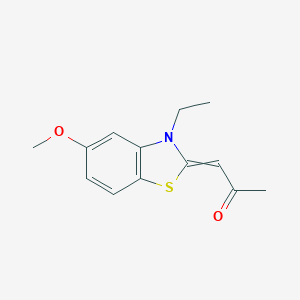
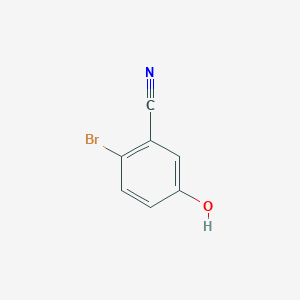
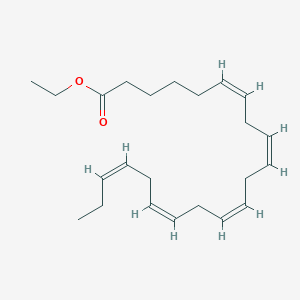

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
